molecular formula C26H21N3O3S2 B12141359 (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141359
M. Wt: 487.6 g/mol
InChI Key: WQKJQNCWHLBSJM-UCQKPKSFSA-N
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Description

The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a furan ring, a pyrazole ring, and a thiazolidinone core, potentially leading to a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone core under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiazolidinone core, potentially leading to the formation of dihydrothiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Dihydrothiazolidinone derivatives.

    Substitution: Substituted derivatives at the furan and pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, the compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for the development of new therapeutic agents. It can be used in studies to understand the mechanisms of these biological activities.

Medicine

In medicine, the compound’s potential anticancer properties are of particular interest. It can be used in preclinical studies to evaluate its efficacy and safety as a potential anticancer agent.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Other thiazolidinone derivatives with similar structures and biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which are known for their diverse biological activities.

    Furan Derivatives: Compounds containing the furan ring, which are known for their antimicrobial and anti-inflammatory properties.

Uniqueness

The uniqueness of (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of three distinct structural motifs: the furan ring, the pyrazole ring, and the thiazolidinone core

Properties

Molecular Formula

C26H21N3O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H21N3O3S2/c1-17-13-20(31-2)10-11-22(17)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(33)34-23)16-21-9-6-12-32-21/h3-15H,16H2,1-2H3/b23-14-

InChI Key

WQKJQNCWHLBSJM-UCQKPKSFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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